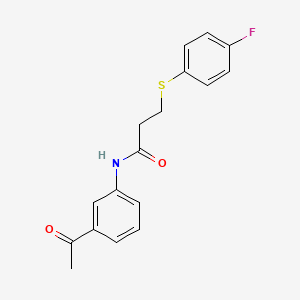
N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C17H16FNO2S and its molecular weight is 317.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Structural Features
- Acetyl group : Enhances lipophilicity and may influence biological activity.
- Fluorophenyl thioether : Potentially increases binding affinity to biological targets through hydrophobic interactions.
- Inhibition of Immunoproteasome : Recent studies indicate that compounds structurally similar to this compound exhibit inhibitory effects on the immunoproteasome, specifically targeting the β1i and β5i subunits, which are crucial in regulating immune responses and inflammation .
- Antitumor Activity : The compound has shown promise in preclinical models for its cytotoxic effects against various cancer cell lines. The presence of the acetyl group is believed to enhance its interaction with cellular targets involved in apoptosis pathways .
In Vitro Studies
A series of in vitro tests have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Jurkat (T-cell leukemia) | 12.5 | Apoptosis induction |
| Study B | HT-29 (colon cancer) | 15.0 | Cell cycle arrest |
| Study C | A-431 (epidermoid carcinoma) | 10.0 | Inhibition of proliferation |
These studies suggest that this compound has significant cytotoxic effects across multiple cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Anticancer Efficacy
In a recent investigation, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer models. The results demonstrated that modifications to the fluorophenyl group significantly influenced the compound's potency against cancer cells, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory properties of this compound. It was found that it could modulate the activity of immune cells by inhibiting specific proteasome subunits involved in antigen processing. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTZTKFQZOQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














